molecular formula C7H6N4O B1398851 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one CAS No. 874493-61-5

6-Aminopyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B1398851
CAS No.: 874493-61-5
M. Wt: 162.15 g/mol
InChI Key: ZBAKGJJWHNVTTA-UHFFFAOYSA-N
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Description

6-Aminopyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound with the molecular formula C7H6N4O2 . It is a member of the pyrazine family, which are aromatic compounds containing a pyrazine ring - a six-membered aromatic heterocycle, made up of two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of pyrazine derivatives, including this compound, often involves chlorination methods . For instance, a DMA-promoted chlorination method has been described for the synthesis of 5,6-dichlorofurazano[3,4-b]pyrazine . The best reaction conditions were confirmed to be DMA, DHFP, and POCl3 (2:1:40) at 120 °C for 3 h, with an increased yield of 62% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazine ring, which is a six-membered aromatic heterocycle, made up of two nitrogen atoms and four carbon atoms . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC, etc .


Chemical Reactions Analysis

Pyrazine derivatives, including this compound, can undergo various chemical reactions. For instance, a DMA-promoted chlorination method has been used to synthesize 5,6-dichlorofurazano[3,4-b]pyrazine . This method not only increases the yield but also eliminates the acid smokes during postprocessing .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would require specific experimental data for accurate analysis. Such data may include solubility, melting point, boiling point, density, molar mass, etc .

Scientific Research Applications

  • NMR Study of Pyrido[2,3‐b]pyrazines : Research has shown that 6-Dimethylamino- and 6-morpholino-pyrido[2,3-b]pyrazines can undergo quaternization, a chemical reaction that introduces quaternary ammonium groups. This study focused on the structural examination of these compounds using NMR techniques (Chupakhin et al., 1985).

  • Synthesis of Pyridine and Pyrazolo[3,4‐b]pyridine Derivatives : A study explored the reaction of 6-Aminopyridine-2(1H)-thiones with dimethylformamide-dimethylacetal to create new derivatives of pyridine and pyrazolo[3,4-b]pyridine. These compounds have potential applications in various chemical syntheses (Elneairy et al., 2007).

  • Optical Properties of Trisheterocyclic Systems : Research has been conducted on the thermal, redox, UV–Vis absorption, and emission properties of derivatives of 2,6-di(pyrazin-2-yl)pyridine. The study highlights the impact of nitrogen-based π-deficient heterocycles and amine donors on these properties (Palion-Gazda et al., 2019).

  • Cytotoxic Evaluation of Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives : A series of novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives were synthesized and evaluated for their cytotoxic activities against various cell lines, indicating potential applications in cancer research (Zhang et al., 2011).

  • Synthesis of Quinoxalinone and Pyrido[2,3‐b]pyrazinone Derivatives : Kinetic studies on the synthesis of these derivatives through the Hinsberg reaction were reported. This research provides insights into the synthesis methods and yields of these compounds (Bekerman et al., 1992).

  • Synthesis of Pyrano[2,3-b]pyridine Derivatives Using Green Chemistry : A study focused on the environmentally friendly synthesis of pyrano[2,3-b]pyridine derivatives, which have antitumor and antibacterial properties, using microwave and solar energy. This research highlights the development of more sustainable synthesis methods (Hameed, 2018).

  • Molecular Cocrystals of Carboxylic Acids : This research involved the preparation of molecular adducts of pyrazine-2,3-dicarboxylic acid with other compounds, exploring their crystal structures and hydrogen-bonding interactions. Such studies are crucial in understanding the properties of cocrystals in pharmaceuticals (Lynch et al., 1994).

  • HIV-1 Reverse Transcriptase Inhibitors : A study on 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives demonstrated their potential as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H and integrase. This highlights the role of such compounds in developing novel antiviral drugs (Sun et al., 2018).

Future Directions

The future directions for research on 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one and related compounds could involve their potential applications in various fields. For instance, some pyrazine derivatives have potential for the treatment of diseases such as obesity, Parkinson’s disease, and aging . Additionally, the development of more efficient synthesis methods, like the DMA-promoted chlorination method, could also be a focus of future research .

Properties

IUPAC Name

6-amino-4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAKGJJWHNVTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726812
Record name 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874493-61-5
Record name 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3H,4H-pyrido[2,3-b]pyrazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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